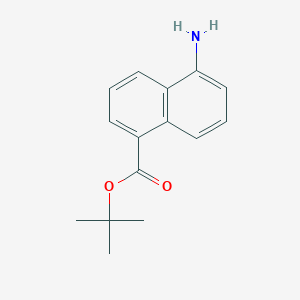
Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate is an organic compound that belongs to the class of esters It features an amino group, a hydroxybenzyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(3-hydroxybenzyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and ethyl 3-aminopropanoate.
Condensation Reaction: The 3-hydroxybenzaldehyde undergoes a condensation reaction with ethyl 3-aminopropanoate in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ethyl 3-amino-2-(3-formylbenzyl)propanoate.
Reduction: Formation of ethyl 3-amino-2-(3-hydroxybenzyl)propanol.
Substitution: Formation of N-substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activity.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 3-amino-2-(3-hydroxybenzyl)propanoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active components, which can then interact with cellular pathways.
類似化合物との比較
Similar Compounds
Ethyl 3-amino-3-(2-chlorophenyl)propanoate: Similar structure but with a chlorophenyl group instead of a hydroxybenzyl group.
Ethyl 3-amino-2-(4-hydroxybenzyl)propanoate: Similar structure but with the hydroxy group in the para position.
Ethyl 3-amino-2-(3-methoxybenzyl)propanoate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
Ethyl 3-amino-2-(3-hydroxybenzyl)propanoate is unique due to the presence of the hydroxybenzyl group, which can participate in additional hydrogen bonding and electronic interactions compared to its analogs. This can influence its reactivity and biological activity, making it a valuable compound for specific applications.
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
ethyl 2-(aminomethyl)-3-(3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-2-16-12(15)10(8-13)6-9-4-3-5-11(14)7-9/h3-5,7,10,14H,2,6,8,13H2,1H3 |
InChIキー |
BVRHEJXMKHRCCB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


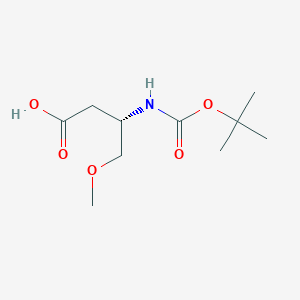
![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
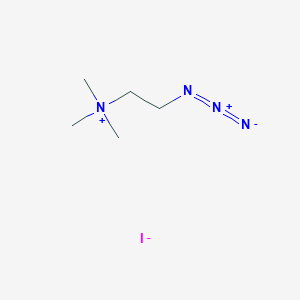
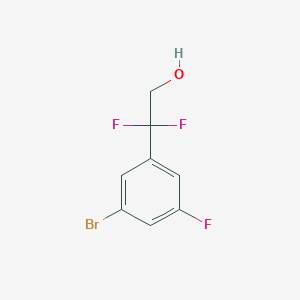
![5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13514477.png)
![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)
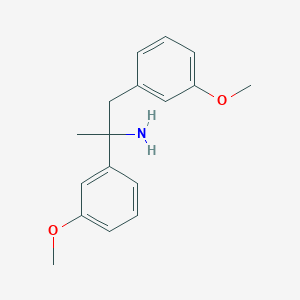
![[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B13514489.png)

